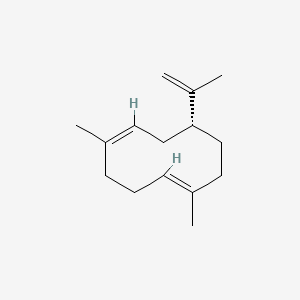
Helminthogermacrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Helminthogermacrene can be synthesized through the Cope rearrangement of germacrane sesquiterpenoids . The reaction involves heating the germacrane derivatives to high temperatures, typically around 390°C, to facilitate the rearrangement to this compound .
Industrial Production Methods: The use of preparative gas chromatography (GC) with an injector temperature of 390°C has been reported for the conversion of germacrane derivatives to this compound .
化学反応の分析
Types of Reactions: Helminthogermacrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to more saturated forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides and alcohols, while reduction can produce alkanes and alkenes.
科学的研究の応用
Helminthogermacrene has several applications in scientific research, including:
作用機序
The mechanism of action of helminthogermacrene involves its interaction with various molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . These actions contribute to its antimicrobial properties and potential therapeutic applications.
類似化合物との比較
Helminthogermacrene is unique among sesquiterpenes due to its specific structure and rearrangement properties. Similar compounds include:
- Germacrene A
- Germacrene B
- Germacrene C
- β-Elemene
- γ-Elemene
- δ-Elemene
These compounds share similar sesquiterpene skeletons but differ in their specific functional groups and rearrangement behaviors. This compound’s unique properties make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
75023-40-4 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1E,5Z,8R)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9-/t15-/m1/s1 |
InChIキー |
XMRKUJJDDKYUHV-SOMPWSNVSA-N |
異性体SMILES |
C/C/1=C\CC/C(=C\C[C@@H](CC1)C(=C)C)/C |
正規SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



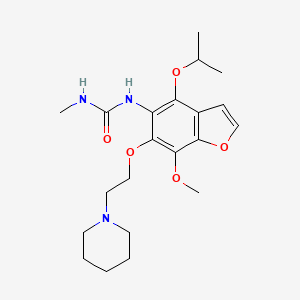
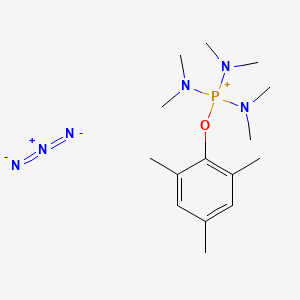
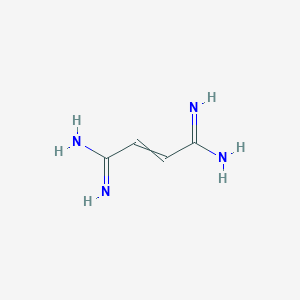
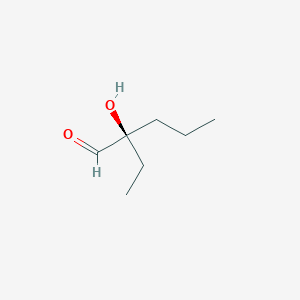
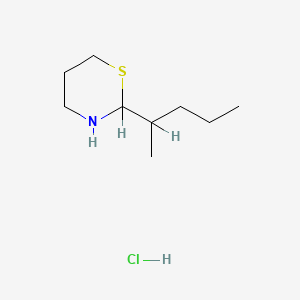
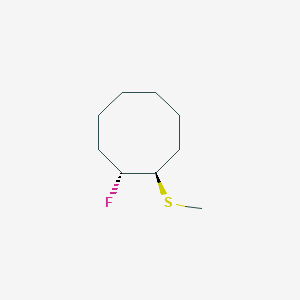
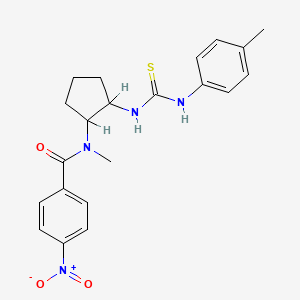

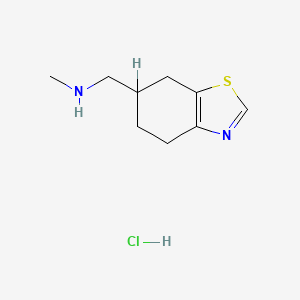
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
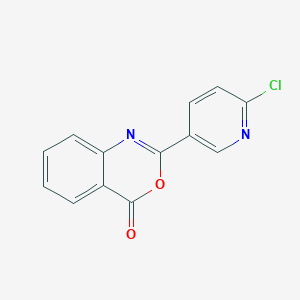
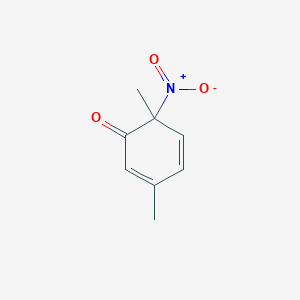
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
